(2,2',6'-Trimethylbiphenyl-3-yl)methanol
Description
(2,2',6'-Trimethylbiphenyl-3-yl)methanol is a biphenyl derivative featuring three methyl substituents at the 2, 2', and 6' positions of the biphenyl core and a hydroxymethyl (-CH2OH) group at the 3-position. This compound is synthesized via microwave-assisted reactions, as demonstrated in a protocol yielding 57.2% purity after silica gel chromatography . The trimethyl groups enhance lipophilicity, while the hydroxymethyl group introduces moderate polarity, making it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
[3-(2,6-dimethylphenyl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C16H18O/c1-11-6-4-7-12(2)16(11)15-9-5-8-14(10-17)13(15)3/h4-9,17H,10H2,1-3H3 |
InChI Key |
LCHQKELPMOZWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC(=C2C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Trimethyl vs. Hydroxyl Groups: The trimethyl substitution in this compound increases steric hindrance and lipophilicity compared to 2',3,6-Trimethyl-[1,1'-biphenyl]-2-ol (3b), which has a hydroxyl group. The -OH group in 3b enhances acidity (pKa ~10–12) and solubility in polar solvents due to hydrogen bonding .
- Boronate Ester vs. Methanol: The boronate ester in compound 2b enables participation in Suzuki-Miyaura cross-couplings, a reactivity absent in the target compound. However, the dioxaborolane ring increases molecular weight and reduces polarity .
- Trifluoromethyl vs. Methyl : The CF3 group in 3-Methoxy-3'-trifluoromethylbiphenyl withdraws electrons, lowering electron density on the biphenyl core. This contrasts with the electron-donating methyl groups in the target compound, which may stabilize charge-transfer interactions .
Physicochemical Properties
- Solubility : The trimethyl groups in the target compound reduce water solubility compared to hydroxylated analogs like 3b. However, the hydroxymethyl group (-CH2OH) provides better solubility in alcohols than purely hydrocarbon analogs.
- Thermal Stability : Methyl groups enhance thermal stability, as seen in the target compound, whereas boronate esters (e.g., 2b) may decompose under acidic conditions .
- UV Absorption: Extended aromatic systems, such as naphthalene and thiophene in (6-Methoxy-2-naphthalenyl)(thiophen-3-yl)methanol, exhibit stronger UV absorption (λmax ~280–320 nm) compared to biphenyl derivatives .
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